7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one
描述
Nuclear Magnetic Resonance Spectral Features
Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for structural elucidation of this compound, providing detailed information about the compound's molecular framework and electronic environment. The synthesis and structural characterization of imidazopyridine derivatives typically employs nuclear magnetic resonance spectroscopy as a primary confirmatory method, with both proton and carbon-13 nuclear magnetic resonance techniques providing complementary structural information.
The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that correspond to the various hydrogen environments within the molecular structure. The methyl group positioned at the 7th carbon typically appears as a sharp singlet in the aliphatic region of the spectrum, generally observed between 2.0 and 3.0 parts per million. The aromatic protons associated with the pyridine ring system display distinct chemical shifts in the aromatic region, typically appearing between 6.5 and 8.5 parts per million, with specific coupling patterns that reflect the electronic environment and neighboring substituents.
The carbon-13 nuclear magnetic resonance spectrum provides additional structural confirmation through the observation of distinct carbon environments within the heterocyclic framework. The carbonyl carbon, characteristic of the 2-one functionality, typically resonates in the range of 150-170 parts per million, representing the most downfield signal in the spectrum. The aromatic carbons of the fused ring system exhibit chemical shifts consistent with their electronic environments, with the nitrogen-bearing carbons showing characteristic shifts that reflect the heteroatom influence.
Nuclear magnetic resonance spectroscopic analysis of related imidazopyridine compounds has demonstrated the utility of this technique in distinguishing between different substitution patterns and confirming the regioselectivity of synthetic transformations. The spectral data obtained through nuclear magnetic resonance analysis provides unambiguous structural confirmation and enables researchers to verify the successful synthesis of target compounds while identifying potential impurities or alternative regioisomers.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry serves as a complementary analytical technique for the structural characterization of this compound, providing molecular weight confirmation and fragmentation pattern analysis that supports structural assignments. The molecular ion peak for this compound appears at mass-to-charge ratio 149, corresponding to the molecular formula C7H7N3O. Mass spectrometric analysis enables precise determination of the molecular weight and provides insight into the fragmentation behavior under various ionization conditions.
Electrospray ionization mass spectrometry represents the most commonly employed ionization technique for analyzing heterocyclic compounds, producing molecular ions with minimal fragmentation under mild conditions. The predicted collision cross section values for this compound indicate distinct values for different adduct formations, with the protonated molecular ion exhibiting a collision cross section of 127.3 square angstroms and the sodium adduct showing 139.4 square angstroms.
The fragmentation patterns observed in mass spectrometric analysis provide valuable structural information through the identification of characteristic fragment ions. Common fragmentation pathways for imidazopyridine derivatives include the loss of the carbonyl functionality, resulting in fragments that correspond to the remaining heterocyclic framework. The presence of nitrogen atoms within the ring system influences the fragmentation behavior, often leading to the formation of stable aromatic cation radicals that appear as prominent peaks in the mass spectrum.
High-resolution mass spectrometry enables precise mass measurements that confirm the molecular formula and distinguish between potential isomeric structures. The accurate mass determination capability of modern mass spectrometric instruments allows researchers to verify the elemental composition with high confidence, providing essential support for structural characterization efforts. The combination of accurate mass measurements with characteristic fragmentation patterns creates a comprehensive analytical profile that supports unambiguous compound identification.
Computational Modeling of Electronic Structure
Computational modeling approaches provide essential insights into the electronic structure and molecular properties of this compound through quantum mechanical calculations and molecular modeling techniques. Density functional theory calculations represent the most widely employed computational method for investigating imidazopyridine derivatives, offering detailed information about electronic properties, molecular geometries, and energetic parameters. These computational studies enable researchers to understand the fundamental electronic characteristics that govern the compound's chemical behavior and reactivity patterns.
Density functional theory calculations performed on imidazopyridine compounds typically employ various basis sets and exchange-correlation functionals to optimize molecular geometries and calculate electronic properties. The computational analysis of this compound reveals important electronic characteristics, including the distribution of electron density throughout the molecular framework and the relative stability of different tautomeric forms. The presence of multiple nitrogen atoms within the heterocyclic structure creates distinct electronic environments that significantly influence the compound's chemical properties.
Molecular electrostatic potential mapping provides valuable insights into the reactive sites within the this compound structure, identifying regions of positive and negative electrostatic potential that govern intermolecular interactions. These computational analyses reveal the electronic characteristics that determine the compound's ability to participate in hydrogen bonding, electrostatic interactions, and other non-covalent binding modes. The electrostatic potential distribution influences the compound's solubility properties, crystal packing arrangements, and potential for molecular recognition processes.
Highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations provide fundamental information about the electronic properties and reactivity of this compound. The energy gap between these frontier molecular orbitals serves as an indicator of chemical reactivity and electronic stability, with smaller energy gaps generally corresponding to increased chemical reactivity. Computational analysis of the frontier molecular orbitals reveals the electronic characteristics that govern the compound's participation in chemical reactions and its potential for charge transfer processes.
The theoretical investigation of tautomeric equilibria represents another important aspect of computational modeling for imidazopyridine derivatives. Density functional theory calculations enable researchers to evaluate the relative stability of different tautomeric forms and understand the factors that influence tautomeric preferences. These computational studies provide insights into the most stable molecular configurations under various environmental conditions and help explain experimental observations regarding the compound's chemical behavior.
属性
IUPAC Name |
7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZDXBVPWMSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616479 | |
| Record name | 7-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518038-75-0 | |
| Record name | 7-Methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Stepwise Multi-Reaction Sequence from 4-Aminopyridine Derivatives
A detailed example of this approach is reported by Bender and von Zezschwitz (2009), where a related imidazo[4,5-b]pyridin-2-one derivative was synthesized starting from 4-aminopyridine (or 4-ethylpyridine for ethyl-substituted analogs). The key steps include:
- Nitration of the aminopyridine to introduce nitro groups selectively.
- Reduction of the nitro group to an amino group, often using tin(II) chloride (SnCl2) under acidic conditions, which also introduces a chlorine substituent at C-2 via nucleophilic aromatic substitution.
- Cyclization by heating with molten urea to form the imidazo ring.
- Functionalization at the 7-position via palladium-catalyzed Stille cross-coupling to introduce acetyl or methyl groups.
The overall yield for such sequences is moderate (around 28% over five steps), with careful temperature control critical during nitration and reduction to avoid side reactions.
Key Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | H2SO4/HNO3, room temp, 20 h | 93% | Mixture of regioisomers; separation needed |
| Reduction & Chlorination | HCl, SnCl2, 90°C, 1 h | 80% | Regioselective chlorination at C-2 |
| Cyclization | Molten urea, 140°C, 18 h | 48% | Formation of bicyclic core |
| Stille Reaction | PdCl2(PPh3)2, DMF, 120°C, 17 h | 77% | Introduction of acetyl/methyl substituent |
This method allows for regioselective synthesis of the 7-substituted imidazo[4,5-b]pyridin-2-one scaffold, including the 7-methyl derivative by appropriate choice of coupling partners.
One-Pot Tandem Process via S_NAr, Reduction, and Heterocyclization
A more recent and efficient method involves a one-pot tandem process starting from 2-chloro-3-nitropyridine derivatives, as detailed in the 2018 study published in ACS Omega. This method is characterized by:
- S_NAr reaction of 2-chloro-3-nitropyridine with primary amines in a water/isopropanol solvent mixture at 80°C.
- In situ reduction of the nitro group to an amino group using zinc dust and hydrochloric acid.
- Heterocyclization by condensation with aldehydes (or other carbonyl compounds) under heating to form the imidazo[4,5-b]pyridine ring.
This approach avoids the use of costly and toxic palladium or copper catalysts and ligands, uses mild reaction conditions, and offers a broad substrate scope.
- React 2-chloro-3-nitropyridine with a primary amine in H2O-IPA (1:1) at 80°C for 2 hours to form N-substituted intermediates.
- Add Zn dust and conc. HCl at 80°C for 45 minutes to reduce the nitro group to diamines.
- After removing Zn dust, add aldehyde and heat at 85°C for 10 hours to promote cyclization and aromatization.
- The diamine intermediates are obtained in ~90% yield.
- The final imidazo[4,5-b]pyridine derivatives, including methyl-substituted analogs, are isolated in excellent yields (often >80%).
- The reaction proceeds via imine formation followed by intramolecular cyclization and aromatization, confirmed by time-dependent NMR studies.
- The solvent system H2O-IPA is critical for promoting the tandem reaction efficiently.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| S_NAr Reaction | 2-chloro-3-nitropyridine + amine, H2O-IPA, 80°C, 2 h | ~90% (intermediate) | Formation of N-substituted intermediate |
| Nitro Reduction | Zn dust, conc. HCl, 80°C, 45 min | High | Formation of diamine derivative |
| Cyclization with Aldehyde | Aldehyde, H2O-IPA, 85°C, 10 h | >80% | Formation of imidazo[4,5-b]pyridine |
This method is scalable, environmentally friendly, and avoids complicated purification steps.
Additional Synthetic Considerations
- Starting Materials: 4-aminopyridine and its derivatives are common starting points for classical methods, while 2-chloro-3-nitropyridine is preferred for tandem one-pot processes.
- Catalysts: Palladium catalysts are used in traditional cross-coupling steps but are avoided in newer methods.
- Temperature Control: Crucial during nitration and reduction to prevent side reactions.
- Purification: Column chromatography on silica gel is typically used to isolate pure compounds.
- Characterization: Products are confirmed by melting point, IR, NMR (^1H and ^13C), and mass spectrometry.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Catalyst/Agent | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Multi-step from 4-aminopyridine | 4-aminopyridine or 4-ethylpyridine | Nitration, reduction, cyclization, Stille coupling | Pd catalyst, SnCl2, urea | ~28 overall | Regioselective, well-studied | Multi-step, moderate yield |
| One-pot tandem S_NAr/reduction/cyclization | 2-chloro-3-nitropyridine | S_NAr with amine, Zn/HCl reduction, aldehyde cyclization | Zn dust, no Pd catalyst | >80 per step | Simple, efficient, eco-friendly | Requires specific solvent system |
化学反应分析
Types of Reactions: 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.
科学研究应用
Pharmacological Applications
1.1 Antidepressant Activity
Research has identified 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one as a negative allosteric modulator of the GluN2B subunit of NMDA receptors. This modulation is relevant for developing treatments for mood disorders such as major depressive disorder. A study demonstrated that a derivative of this compound exhibited robust target engagement in preclinical models, suggesting its potential utility in clinical settings for mood regulation .
1.2 Anticancer Properties
Compounds within the imidazo[4,5-b]pyridine family have shown promising anticancer activity. For instance, derivatives have been synthesized and evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. Notably, some derivatives demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation . These findings underscore the potential of this compound in cancer therapeutics.
1.3 Antimicrobial Activity
The antimicrobial properties of imidazo[4,5-b]pyridine derivatives have also been explored. Studies have shown that certain compounds exhibit moderate to strong activity against pathogenic bacteria and fungi. For example, specific derivatives were effective against strains such as Pseudomonas aeruginosa and Escherichia coli, highlighting their role as potential antimicrobial agents .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several methodologies aimed at optimizing yield and biological activity. Recent advancements have focused on:
- Microwave-assisted synthesis , which enhances reaction efficiency and reduces by-products.
- Structural modifications to improve solubility and permeability of the compounds for better bioavailability.
These methods not only streamline the synthesis process but also allow for the exploration of a broader range of derivatives with enhanced pharmacological profiles .
Case Study 1: Antidepressant Efficacy
A specific derivative of this compound was evaluated in rodent models for its antidepressant effects. The compound demonstrated significant behavioral changes consistent with antidepressant activity when administered at an effective dose (ED70) of 1.4 mg/kg, indicating its potential for further development in treating mood disorders .
Case Study 2: Anticancer Screening
In vitro studies on a series of synthesized derivatives showed that one compound (designated as 3d) selectively inhibited MCF-7 cells with an IC50 value significantly lower than that observed in healthy cell lines. This selectivity suggests a promising therapeutic window for targeting breast cancer cells while minimizing effects on normal cells .
Data Summary Table
作用机制
The mechanism by which 7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
Comparison with Structurally Similar Compounds
Imidazo[4,5-b]pyridin-2-one Derivatives
6-Bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one
- Structural Features : Bromine substitution at position 4.
- Synthesis : Prepared via alkylation of the parent compound with propargyl or allyl bromides in DMF using K₂CO₃ as a base .
- Pharmacological Activity : Used as a precursor for kinase inhibitors (e.g., Aurora kinases) and antibacterial agents .
- Key Finding : Bromine enhances electrophilicity, facilitating further functionalization .
1-Ethyl-7-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Structural Features : Ethyl group at N1 and methyl at C6.
- Synthesis : Alkylation of 7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one with ethyl bromide in DMF .
- Pharmacological Activity : Demonstrated inhibitory activity against RAF kinases, relevant in cancer therapy .
1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- Structural Features : Phenyl substituent at C6 and methyl at N1.
Thiazolo[4,5-b]pyridin-2-one Derivatives
5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one
- Structural Features : Thiazole ring replaces imidazole; hydroxyl and methyl groups at C5 and C7.
- Synthesis: Cyclocondensation of 4-iminothiazolidin-2-one with acetylacetone .
- Pharmacological Activity :
6-Phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one
- Structural Features : Phenylazo group at C6, dimethyl at C5/C7.
- Activity: Cytotoxic against leukemia and carcinoma cells (average IC₅₀ ~ 50 μM), though less potent than clinical drugs .
Oxazolo[4,5-b]pyridin-2-one Derivatives
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- Structural Features : Oxazole ring with bromine at C6.
- Properties: White crystalline solid (mp 165–169°C); soluble in ethanol and DMSO .
- Use : Intermediate in synthesizing kinase inhibitors and antimicrobial agents.
Comparative Data Table
Key Observations
Structural Impact on Activity :
- Imidazo vs. Thiazolo Cores : Imidazo derivatives (e.g., 7-methyl) exhibit stronger kinase inhibitory activity compared to thiazolo analogs, which prioritize anti-inflammatory/antioxidant roles .
- Substituent Effects : Bromine at C6 enhances reactivity for further modifications, while phenyl groups (C6) improve target binding in kinase inhibitors .
Synthetic Flexibility :
- Imidazo derivatives are synthesized via Pd-catalyzed cross-couplings or alkylation, whereas thiazolo analogs rely on cyclocondensation .
生物活性
7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, supported by case studies, research findings, and data tables.
This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their pharmacological significance. The structure of the compound can be depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been studied for its potential as an inhibitor of several key enzymes and pathways involved in disease progression.
Key Mechanisms:
- Inhibition of Kinases : Compounds in the imidazo[4,5-b]pyridine family have shown promise as inhibitors of kinases such as GSK-3 and B-Raf, which are critical in cancer signaling pathways .
- Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties, potentially through interference with bacterial protein synthesis .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which may involve modulation of cytokine production and immune response pathways .
Biological Activity Overview
Case Studies
-
Antitumor Activity :
A study evaluated the cytotoxicity of this compound derivatives against various cancer cell lines. The results showed significant inhibition with IC50 values ranging from 0.39 µM to 0.46 µM for MCF-7 and A549 cell lines respectively . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating strong antibacterial activity . -
Inflammatory Response Modulation :
In vitro studies assessed the compound's ability to modulate cytokine release in macrophages. Results indicated a reduction in TNF-alpha production by approximately 50% compared to controls, suggesting potential therapeutic applications in inflammatory diseases .
常见问题
Q. What are the most reliable synthetic routes for 7-methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one?
The synthesis typically involves cyclization of precursors like 2-cyanopyridine derivatives with methylamine under basic conditions. A common method uses ethanol or DMF as a solvent at elevated temperatures (80–100°C) to promote cyclization, followed by purification via recrystallization or column chromatography . For example, analogous compounds (e.g., 6-bromo derivatives) are synthesized by reacting halogenated pyridines with alkylamines in the presence of K₂CO₃ as a base . Yield optimization often requires adjusting stoichiometry and reaction time.
Q. How can researchers verify the structural integrity of synthesized this compound?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR : Analyze proton environments (e.g., methyl group at δ ~3.2 ppm and aromatic protons between δ 7.0–8.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z = 163.08 for C₇H₇N₃O) .
- X-ray crystallography : Resolve planar fused-ring systems and hydrogen-bonding patterns using programs like SHELXL .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screening should focus on target-specific assays:
- Kinase inhibition : Test against p38 MAP kinase or Aurora A kinases using enzymatic assays (IC₅₀ determination) .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., L1210 leukemia, SK-MEL-28 melanoma) via MTT assays at concentrations ≤100 µM .
- Antiviral activity : Use respiratory syncytial virus (RSV) fusion inhibition assays with plaque reduction as an endpoint .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structure-activity relationships (SAR) for imidazopyridine derivatives?
X-ray structures of analogs (e.g., 3-benzyl-6-bromo derivatives) reveal substituent effects on planarity and intermolecular interactions. For instance, bulky substituents (e.g., benzyl groups) induce dihedral angles >60° with the core, potentially reducing binding affinity . Contrasting bioactivity data between C6-phenylazo (high potency) and N3-cyanoethyl (low potency) derivatives can be rationalized by steric hindrance and hydrogen-bonding capacity .
Q. What experimental strategies optimize the biological activity of this compound derivatives?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., Br, NO₂) at C6 to enhance electrophilicity and target binding .
- Scaffold hybridization : Fuse with quinazolinone or thiazolo[4,5-b]pyridine cores to exploit dual-target inhibition (e.g., PKCθ kinase) .
- Solubility optimization : Replace methyl with polar groups (e.g., hydroxymethyl) or use prodrug strategies (e.g., phosphate esters) .
Q. How do researchers address discrepancies in cytotoxicity data across cell lines?
Contradictions may arise from cell-specific uptake or off-target effects. Mitigation strategies include:
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines .
- Metabolic stability assays : Assess hepatic clearance (e.g., human liver microsomes) to rule out pharmacokinetic variability .
- Selectivity screening : Use kinase profiling panels (≥50 kinases) to identify unintended targets .
Methodological Guidance
Designing SAR studies for imidazopyridine-based kinase inhibitors
- Step 1 : Synthesize a library of analogs with systematic substitutions (e.g., C6 halogens, N3 alkyl chains) .
- Step 2 : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in kinase ATP pockets .
- Step 3 : Validate top candidates in enzymatic assays (IC₅₀) and whole-blood TNF-α suppression tests for translational relevance .
Resolving synthetic challenges in imidazopyridine functionalization
- Problem : Low yields in N-alkylation due to steric hindrance.
- Solution : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) in DMF at 60°C to enhance reactivity .
- Characterization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate products using gradient elution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
